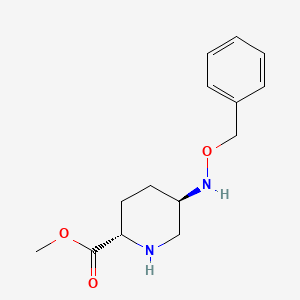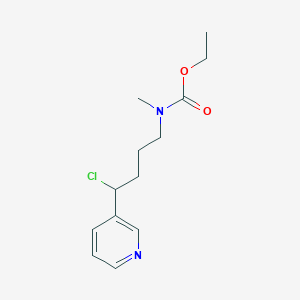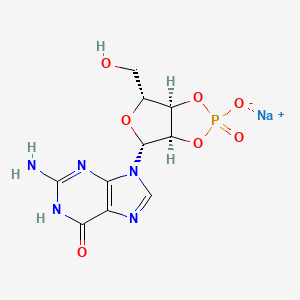
(2R,3S,11bS)-Dihydrotetrabenazine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated form of dihydrotetrabenazine, a derivative of tetrabenazine. Tetrabenazine is a well-known vesicular monoamine transporter 2 (VMAT2) inhibitor used primarily in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, this compound, is specifically labeled with deuterium, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the reduction of tetrabenazine. The process typically employs borane or various borane complexes as reducing agents. The reaction is carried out under low temperatures, ranging from -30°C to 0°C, to ensure high stereoselectivity. The reduction of (3R,11bR)-tetrabenazine yields a mixture of diastereomers, from which this compound can be isolated through chromatographic techniques .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. The use of borane complexes allows for a more efficient reduction, minimizing the need for extensive purification steps. The crude product is typically recrystallized from a suitable solvent system, such as acetone-water, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,11bS)-Dihydrotetrabenazine-d6 undergoes several types of chemical reactions, including:
Reduction: The primary synthetic route involves the reduction of tetrabenazine.
Oxidation: The compound can be oxidized to form various metabolites.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Reduction: Borane or borane complexes at low temperatures.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various stereoisomers and metabolites of dihydrotetrabenazine, each with distinct pharmacological properties .
Applications De Recherche Scientifique
(2R,3S,11bS)-Dihydrotetrabenazine-d6 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of VMAT2 inhibitors.
Biology: Employed in research to understand the mechanisms of neurotransmitter regulation and vesicular transport.
Medicine: Investigated for its potential therapeutic effects in treating movement disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals with improved metabolic stability and efficacy.
Mécanisme D'action
The mechanism of action of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the inhibition of vesicular monoamine transporter 2 (VMAT2). By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm by monoamine oxidase. This results in a decrease in the levels of neurotransmitters such as dopamine, which is beneficial in the treatment of hyperkinetic movement disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,11bR)-Dihydrotetrabenazine: Another stereoisomer with high VMAT2 affinity.
(2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with lower VMAT2 affinity.
Tetrabenazine: The parent compound from which dihydrotetrabenazine derivatives are synthesized.
Uniqueness
(2R,3S,11bS)-Dihydrotetrabenazine-d6 is unique due to its deuterium labeling, which enhances its metabolic stability and pharmacokinetic profile compared to non-deuterated forms. This makes it a valuable compound for both research and therapeutic applications .
Propriétés
Numéro CAS |
1583277-33-1 |
|---|---|
Formule moléculaire |
C19H29NO3 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3 |
Clé InChI |
WEQLWGNDNRARGE-RXXFDNCFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Synonymes |
(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6; (2R,3S,11bS)-DHTBZ-d6; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
